3-[2-(4-Fluoro-phenyl)-ethyl]-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-[2-(4-Fluoro-phenyl)-ethyl]-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H19FN2OS2 and its molecular weight is 374.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Synthetic Pathways and Derivatives : Compounds related to 3-[2-(4-Fluoro-phenyl)-ethyl]-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one have been synthesized through various pathways, showcasing a broad range of biological activities. Notably, the synthesis of new bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives and their pharmacological screening for anti-inflammatory, CNS depressant, and antimicrobial activities highlight their therapeutic potential (Ashalatha et al., 2007).
Pharmacological Screening
- Analgesic, Anti-inflammatory, and Antimicrobial Properties : Derivatives of the compound have been evaluated for analgesic, anti-inflammatory, and antimicrobial activities, suggesting some of the compounds exhibit promising biological activities. This indicates potential applications in developing new therapeutic agents targeting pain, inflammation, and infections (Ashalatha et al., 2007).
Chemical Properties and Reactions
- Chemical Reactivity and Derivative Synthesis : The chemical reactivity of related compounds has been explored to synthesize a variety of derivatives, showcasing the versatile nature of these compounds in chemical synthesis. This includes the development of novel heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, which are of interest for further pharmacological studies (Sirakanyan et al., 2015).
Potential Anticancer Activity
- Anticancer Investigations : Some derivatives have shown promising anticancer activity, particularly against breast cancer cells, through apoptosis-inducing mechanisms. This highlights the potential for developing new anticancer therapies based on these compounds and their derivatives (Gad et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like phosphodiesterase10a (pde10a) .
Mode of Action
It’s suggested that the compound might interact with its targets, possibly leading to changes in their function .
Biochemical Pathways
Similar compounds have been known to affect various pathways, potentially leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
It’s suggested that the compound might have potential antitumor activity .
Action Environment
Such factors could potentially affect the compound’s action .
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)ethyl]-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS2/c1-11-2-7-14-15(10-11)25-17-16(14)18(23)22(19(24)21-17)9-8-12-3-5-13(20)6-4-12/h3-6,11H,2,7-10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVBMMMSNCBXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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